![molecular formula C12H16ClN B2357854 (1R,2S,5S)-2-Phenyl-3-azabicyclo[3.2.0]heptane;hydrochloride CAS No. 2377004-90-3](/img/structure/B2357854.png)

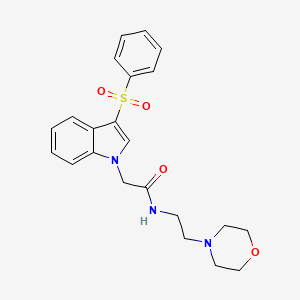

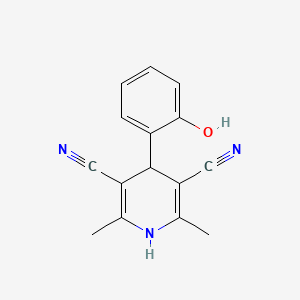

(1R,2S,5S)-2-Phenyl-3-azabicyclo[3.2.0]heptane;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chemical Reactions Analysis

Specific chemical reactions involving “(1R,2S,5S)-2-Phenyl-3-azabicyclo[3.2.0]heptane;hydrochloride” are not detailed in the sources I have access to .Physical And Chemical Properties Analysis

The physical and chemical properties of “(1R,2S,5S)-2-Phenyl-3-azabicyclo[3.2.0]heptane;hydrochloride” are not detailed in the sources I have access to .Applications De Recherche Scientifique

Synthesis and Characterization

Researchers have developed methodologies for the synthesis and structural characterization of bicyclic compounds closely related to (1R,2S,5S)-2-Phenyl-3-azabicyclo[3.2.0]heptane hydrochloride. For instance, the asymmetric synthesis of bicyclic amino acid derivatives through Aza-Diels-Alder reactions highlights the potential for creating structurally complex derivatives with significant yields and stereocontrol (Waldmann & Braun, 1991). Similarly, the structural characterization of 7-azabicyclo[2.2.1]heptane as a bridged heterocyclic nucleus demonstrates the foundational work in understanding the physical and chemical properties of these compounds (Britvin & Rumyantsev, 2017).

Pharmacological Potential

The exploration of these compounds' pharmacological properties has led to identifying potential therapeutic applications. For example, the synthesis and evaluation of 1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane and -[3.1.1]heptane-2,4-diones have shown inhibitory activity against human placental aromatase, indicating potential use in hormone-dependent tumor therapies (Staněk et al., 1991). Additionally, a series of 1-aryl-3-azabicyclo[3.1.0]hexanes demonstrated analgesic properties, with one compound, Bicifadine, undergoing clinical trials, showcasing the therapeutic relevance of these structures (Epstein et al., 1981).

Chemical Reactivity and Applications

Research into the chemical reactivity of azabicyclic compounds provides insights into their broader applications in organic synthesis and drug development. For instance, the synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid via stereoselective synthesis highlights the potential for creating novel proline analogues useful in various synthetic applications (Tararov et al., 2002).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

(1R,2S,5S)-2-phenyl-3-azabicyclo[3.2.0]heptane;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N.ClH/c1-2-4-9(5-3-1)12-11-7-6-10(11)8-13-12;/h1-5,10-13H,6-8H2;1H/t10-,11-,12-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXXZTLMLLGLCDL-AUYLJXNTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C1CNC2C3=CC=CC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2[C@H]1CN[C@@H]2C3=CC=CC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2S,5S)-2-Phenyl-3-azabicyclo[3.2.0]heptane;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-3,4-dihydroquinolin-2(1H)-one](/img/structure/B2357771.png)

![2-[(4-Prop-2-ynoxyphenyl)methylidene]indene-1,3-dione](/img/structure/B2357778.png)

![exo-3-Aminomethyl-8-Boc-8-azabicyclo[3.2.1]octane](/img/structure/B2357792.png)

![methyl 2-(1-naphthamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2357793.png)

![[2-(2-nitroanilino)-2-oxoethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2357794.png)